molecular formula C14H10FN3 B14136019 4-(4-Fluorophenyl)-1-phenyl-1H-1,2,3-triazole

4-(4-Fluorophenyl)-1-phenyl-1H-1,2,3-triazole

Cat. No.: B14136019
M. Wt: 239.25 g/mol
InChI Key: QOKBNXUEONHPBN-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1-phenyl-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of 4-fluorophenyl azide with phenylacetylene under copper-catalyzed conditions. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base, such as triethylamine, in a solvent like dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

4-(4-Fluorophenyl)-1-phenyl-1H-1,2,3-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1-phenyl-1H-1,2,3-triazole depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-1-phenyl-1H-1,2,3-triazole is unique due to its triazole ring structure combined with the fluorophenyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H10FN3

Molecular Weight

239.25 g/mol

IUPAC Name

4-(4-fluorophenyl)-1-phenyltriazole

InChI

InChI=1S/C14H10FN3/c15-12-8-6-11(7-9-12)14-10-18(17-16-14)13-4-2-1-3-5-13/h1-10H

InChI Key

QOKBNXUEONHPBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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